molecular formula C18H17N3O2 B2984180 N-(3-(quinolin-8-yloxy)propyl)isonicotinamide CAS No. 1235650-86-8

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

Cat. No.: B2984180
CAS No.: 1235650-86-8
M. Wt: 307.353
InChI Key: CEBXVBMNPDYKST-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a novel synthetic hybrid compound designed for research applications in oncology and infectious diseases. This molecule strategically incorporates two privileged pharmacophores: a quinolin-8-yloxy moiety and an isonicotinamide group. The 8-hydroxyquinoline scaffold is a well-known heterocycle with diverse pharmacological applications, extensively studied for its antiprotozoal, antimicrobial, and antiseptic effects, either used alone or in combination with other active substances . Furthermore, quinoline-based compounds demonstrate significant potential in anticancer research, acting through mechanisms such as tubulin polymerization inhibition, which disrupts essential microtubule functions in cell division . The isonicotinamide component, an isomer of nicotinamide, contributes to the compound's profile and has been reported in research to promote DNA damage by iron . By conjugating these structures via a propyl linker, this hybrid molecule is intended for investigative use to explore potential synergistic effects, including cytotoxic activity against cancer cell lines and antimicrobial properties. The product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBXVBMNPDYKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide typically involves the following steps:

  • Formation of Quinolin-8-yloxypropyl Intermediate

      Starting Materials: Quinoline and 3-bromopropanol.

      Reaction: Quinoline is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(quinolin-8-yloxy)propanol.

      Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Coupling with Isonicotinamide

      Starting Materials: 3-(quinolin-8-yloxy)propanol and isonicotinoyl chloride.

      Reaction: The intermediate 3-(quinolin-8-yloxy)propanol is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form this compound.

      Conditions: This step is typically performed in an inert atmosphere, such as under nitrogen, to prevent moisture from affecting the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can yield reduced quinoline derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Solvents: Organic solvents like DMF, dichloromethane (DCM), or ethanol are commonly used.

    Catalysts: Transition metal catalysts such as palladium or platinum may be employed in certain reactions.

    Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: The compound’s quinoline moiety is known for its antimicrobial properties, making it a candidate for developing new antibiotics.

      Anticancer Agents: Research has shown that quinoline derivatives can exhibit anticancer activity by inhibiting cell proliferation.

  • Biological Studies

      Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in DNA replication and repair.

      Receptor Binding: It may serve as a ligand in receptor binding studies to understand its interaction with biological targets.

  • Industrial Applications

      Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.

      Material Science: The compound can be incorporated into materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA synthesis, further contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Purity (%) Key Properties/Applications Reference
4-[(TBS)oxy]-2,6-dimethylphenylboronic acid 858096-68-1 TBS-protected hydroxyl, 2,6-dimethyl 95 High steric protection; Suzuki coupling
4-[(TBS)oxy]-2,6-dimethylphenylboronic acid pinacol ester 955930-05-9 Pinacol ester derivative 96 Enhanced stability; delayed hydrolysis
4-Methoxy-2,6-dimethylphenylboronic acid 361543-99-9 Methoxy group instead of TBS N/A Lower steric bulk; cost-effective
4-Cyano-2,6-dimethylphenylboronic acid 1451391-43-7 Cyano group at para position N/A Electron-withdrawing; niche reactivity
4-{2-[(TBS)oxy]ethoxy}phenylboronic acid 225385-14-8 Ethoxy spacer between TBS and phenyl ring 95 Adjustable solubility; flexible linker
4-[2-(TBS-oxy)ethyl]-3-fluorophenylboronic acid 2377606-02-3 Fluorine at meta position, ethyl-TBS linkage 97 Electronic modulation; bioapplications

Key Research Findings

Steric and Electronic Effects
  • TBS vs. Methoxy Substitutents: The TBS group in the target compound provides superior steric shielding compared to the methoxy group in 4-methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9). This reduces undesired interactions in sterically demanding reactions, such as couplings with bulky aryl halides . However, methoxy derivatives are more economical and easier to synthesize.
  • Pinacol Ester Stability : The pinacol ester analog (CAS 955930-05-9) exhibits enhanced stability under basic conditions, making it preferable for reactions requiring slow release of the active boronic acid .
Reactivity in Cross-Coupling Reactions
  • Electron-Withdrawing Groups: The cyano-substituted analog (CAS 1451391-43-7) demonstrates reduced reactivity in Suzuki couplings due to its electron-withdrawing nature, which deactivates the boronic acid . In contrast, the TBS group’s electron-donating properties enhance coupling efficiency with electron-deficient partners.
  • Fluorine Substituents : The fluorinated analog (CAS 2377606-02-3) introduces electronic modulation, improving interactions in pharmaceutical intermediates or materials science applications .
Solubility and Handling
  • Compounds with ethoxy spacers (e.g., CAS 225385-14-8) exhibit improved solubility in polar aprotic solvents, enabling broader solvent compatibility .

Limitations and Trade-offs

  • Cost vs. Performance : While TBS-protected derivatives offer superior stability, their synthesis is costlier than methoxy or hydroxy analogs.
  • Reaction Specificity : Pinacol esters require harsher conditions for activation, limiting their use in mild reaction environments .

Biological Activity

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a quinoline moiety linked through a propyl chain to an isonicotinamide structure. The synthesis typically involves condensation reactions, which can be confirmed through techniques such as FTIR and 1H^{1}H NMR spectroscopy. The compound can also undergo various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its biological activity or generating derivatives with improved properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Quinoline derivatives are known for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds display minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, indicating their potential as broad-spectrum antibacterial agents .

2. Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity. Research indicates that quinoline derivatives can inhibit key inflammatory pathways, including the NF-kB pathway. This inhibition leads to a reduction in pro-inflammatory cytokines and nitric oxide production in cell models stimulated by lipopolysaccharide (LPS) .

3. Antiviral Properties

This compound may also exhibit antiviral activity. Quinoline derivatives have been studied for their potential to combat viral infections, with some showing effectiveness against viruses such as dengue . The mechanism of action may involve the inhibition of viral replication processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism, thereby reducing inflammation and microbial growth.
  • Pathway Modulation : It has been suggested that the compound modulates signaling pathways associated with inflammation and infection, particularly through the inhibition of NF-kB activation .

Case Studies and Research Findings

Several studies have evaluated the biological effects of quinoline derivatives similar to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MIC values of 4–16 µg/mL against resistant bacteria.
Study BAnti-inflammatory EffectsShowed significant inhibition of NO production in LPS-stimulated RAW 264.7 cells.
Study CAntiviral ActivityEvaluated against dengue virus; showed promising antiviral effects.

These findings highlight the compound's potential as a therapeutic agent across multiple domains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(quinolin-8-yloxy)propyl)isonicotinamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 8-hydroxyquinoline with a propyl linker bearing a leaving group (e.g., bromide), followed by coupling with isonicotinic acid using carbodiimide reagents (e.g., EDCI/HOBt). Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield. Monitor progress via TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodology : Use 1^1H/13^{13}C NMR to confirm the propyl linker and amide bond formation. Key signals include quinoline aromatic protons (δ 8.5–9.0 ppm) and the isonicotinamide NH (δ ~10 ppm). IR spectroscopy can validate the amide C=O stretch (~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-reference spectral data with structurally analogous compounds (e.g., 8-amidoquinoline derivatives) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for studying the supramolecular assembly of this compound in crystal engineering?

  • Methodology : Analyze single-crystal X-ray diffraction (SC-XRD) to identify supramolecular synthons. The quinoline and isonicotinamide moieties may form π-π stacking or hydrogen bonds (N–H⋯O/N). Compare packing motifs with related structures (e.g., 8-amidoquinoline derivatives) and use Hirshfeld surface analysis to quantify interaction contributions .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodology : Synthesize analogs with modified linkers (e.g., varying alkyl chain lengths) or substituents on the quinoline/isonicotinamide rings. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. Use molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrophobic pockets and hydrogen-bonding residues .

Q. What experimental approaches validate its utility as a fluorescent probe in biological systems?

  • Methodology : Measure fluorescence quantum yield in solvents of varying polarity (e.g., ethanol vs. water). Test metal ion selectivity (e.g., Cu2+^{2+}, Zn2+^{2+}) via titration experiments monitored by fluorescence quenching/enhancement. Image cellular uptake in live cells (e.g., HeLa) using confocal microscopy with λex_{ex} 350–400 nm .

Q. How can researchers address contradictions in observed bioactivity across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Control for assay-specific variables: membrane permeability (logP), serum protein binding (e.g., using fetal bovine serum), and metabolic stability (hepatic microsome incubation) .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis & PurificationEDCI/HOBt-mediated coupling, HPLC
Structural AnalysisSC-XRD, 1^1H NMR, HRMS
Biological EvaluationKinase assays, molecular docking
Fluorescence ProfilingQuantum yield measurement, confocal imaging

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